tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a piperazine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano and pyridinyl groups can participate in binding interactions with enzymes or receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[3-cyano-6-(propan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N4O with a molecular weight of approximately 304.40 g/mol. The compound features a piperazine core substituted with a tert-butyl group and a cyano-bipyridine moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors.
Neuropharmacological Effects
Piperazine compounds are also recognized for their neuropharmacological effects. They may act as serotonin and dopamine receptor modulators, which could lead to applications in treating neurological disorders such as depression and anxiety.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Cycle Modulation : The compound may affect the regulation of the cell cycle, promoting apoptosis in cancer cells.
Study on Antiplasmodial Activity
A related study investigated similar piperazine compounds' antiplasmodial activity against Plasmodium falciparum. The results indicated promising activity with low cytotoxicity, highlighting the potential for developing new antimalarial drugs based on similar structural frameworks .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity revealed that certain piperazine derivatives had IC50 values indicating low toxicity towards normal human cells while maintaining efficacy against target pathogens or cancer cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-15(13-21)6-7-17(23-18)16-5-4-8-22-14-16/h4-8,14H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJIBVEOBFOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.